molecular formula C27H23ClN2O4 B11137293 2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137293
M. Wt: 474.9 g/mol
InChI Key: BSRKTXFHYDAGCA-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of pyridine, phenyl, and chromeno-pyrrole systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrole structure, followed by the introduction of the chloropyridinyl and methylbutoxyphenyl groups. Key steps include:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Chloropyridinyl Group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is introduced.

    Attachment of the Methylbutoxyphenyl Group: This can be done through etherification reactions using suitable phenolic and alkyl halide precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridinyl and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyridin-2-yl)phenylpyridine-3-carboxamide: Shares the chloropyridinyl group but differs in the core structure.

    N-(5-Chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide: Similar in having a chloropyridinyl group but with different substituents and core structure.

    3-(5-Chloropyridin-2-yl)morpholine: Contains the chloropyridinyl group but has a morpholine ring instead of the chromeno-pyrrole system.

Uniqueness

2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C27H23ClN2O4

Molecular Weight

474.9 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23ClN2O4/c1-16(2)12-13-33-19-7-5-6-17(14-19)24-23-25(31)20-8-3-4-9-21(20)34-26(23)27(32)30(24)22-11-10-18(28)15-29-22/h3-11,14-16,24H,12-13H2,1-2H3

InChI Key

BSRKTXFHYDAGCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O

Origin of Product

United States

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